N-[(2-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound classified under the category of quinazoline derivatives. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry. Its structure incorporates a triazole ring fused with a quinazoline moiety, which is characteristic of many biologically active compounds.
This compound can be sourced from various chemical databases and literature that focus on pharmaceutical compounds and synthetic organic chemistry. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. The specific classification includes:
The synthesis of N-[(2-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step synthetic routes. Common methods include:
The molecular structure of N-[(2-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be represented by its molecular formula .
COc1cccc(CNc2nc3c(-c4cccc(C)c4)nnn3c3ccc(Cl)cc23)c1
This notation provides a way to represent the chemical structure in a linear format that encodes the arrangement of atoms.
The compound is expected to participate in various chemical reactions typical for quinazoline derivatives:
The stability and reactivity of this compound can be influenced by substituents on the aromatic rings and the electronic nature of the triazole moiety.
The mechanism of action for N-[(2-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves interactions at biological targets such as enzymes or receptors.
Preliminary studies suggest that quinazoline derivatives may exhibit inhibitory effects on certain kinases or other enzyme pathways involved in cancer progression or inflammation.
N-[(2-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine shows promise in several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3